4,4-Difluoro-1-methylpiperidine-3-carboxylic acid
Description
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid is a fluorinated piperidine derivative characterized by a carboxylic acid group at position 3, a methyl group at position 1, and two fluorine atoms at position 4. The fluorine atoms enhance metabolic stability and influence electronic properties, while the carboxylic acid group enables conjugation with other molecules .
Properties
Molecular Formula |
C7H11F2NO2 |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
4,4-difluoro-1-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-10-3-2-7(8,9)5(4-10)6(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
QYDZWBVKISKZPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 4-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Orexin Receptor Modulation
One of the primary applications of 4,4-difluoro-1-methylpiperidine-3-carboxylic acid is in the modulation of orexin receptors. Research has indicated that compounds derived from this structure exhibit antagonist activity at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. These compounds may be potential candidates for treating conditions such as obesity, insomnia, and other metabolic disorders .
Case Study:
A patent describes the synthesis of 4,4-difluoro piperidine compounds that act as orexin receptor antagonists. These compounds could lead to advancements in therapies for hypertension and heart-related conditions due to their ability to modulate autonomic functions .
Fungicide Development
The compound serves as an important intermediate in the synthesis of various fungicides. Specifically, it is related to the development of succinate dehydrogenase inhibitors (SDHIs), which are effective against a range of fungal pathogens.
Table 1: Commercial SDHI Inhibitors Derived from this compound
| Compound Name | Year Registered | Mode of Action |
|---|---|---|
| Isopyrazam | 2010 | SDHI |
| Sedaxane | 2011 | SDHI |
| Bixafen | 2011 | SDHI |
| Fluxapyroxad | 2011 | SDHI |
These fungicides inhibit the succinate dehydrogenase enzyme in the mitochondrial respiration chain, a mechanism that has been utilized since the commercialization of early fungicides in the 1960s .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step chemical reactions that can include the use of boronic acids and other reagents to achieve desired functionalization. The compound's unique fluorinated structure contributes to its biological activity and stability.
Case Study:
Research has shown that derivatives of this compound can be synthesized with varying substituents to enhance their pharmacological profiles. For instance, modifications can lead to improved selectivity for specific receptor types or enhanced efficacy against particular fungal strains .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 4,4-Difluoropiperidine Derivatives
(a) 3-Alkoxy-4,4-difluoropiperidines
Compounds such as 3-benzyloxy-4,4-difluoro-1-(trifluoromethyl)piperidine (9a) and 3-benzyloxy-4,4-difluoropiperidine (10) share the 4,4-difluoropiperidine core but differ in substituents. These derivatives feature alkoxy groups at position 3 and lack the carboxylic acid moiety. The trifluoromethyl group in 9a further increases lipophilicity and steric bulk compared to the methyl group in the target compound .
(b) (S)-tert-Butyl 3-Amino-4,4-difluoropiperidine-1-carboxylate
This compound () retains the 4,4-difluoropiperidine scaffold but incorporates a Boc-protected amine at position 3 and a tert-butyl ester at position 1. The stereochemistry (S-configuration) and protection groups make it suitable for peptide synthesis, contrasting with the target compound’s free carboxylic acid and methyl group .
Piperidine-Carboxylic Acid Derivatives
(a) Quinolone Carboxylic Acids ()
Compounds like 19h and 19i (e.g., 7-[3-amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) feature a piperidine ring fused to a quinolone core. These complex structures exhibit antibacterial activity due to the quinolone moiety, whereas the target compound lacks such extended conjugation and is likely used as a synthetic intermediate .
(b) Pharmaceutical Impurities ()
Desfluoro and ethylenediamine analogs (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) highlight the role of fluorine in drug design. The absence of fluorine in desfluoro compounds reduces metabolic stability, underscoring the importance of 4,4-difluoro substitution in the target compound .
Spectroscopic Data
- NMR: The target compound’s 1H-NMR would show signals for the methyl group (~δ 1.2–1.5 ppm) and carboxylic acid proton (if present). In contrast, quinolone derivatives () exhibit aromatic protons (δ 7.0–8.7 ppm) and cyclopropyl signals (δ 0.8–1.1 ppm) .
- Mass Spectrometry: The target compound’s molecular ion ([M+H]+) would be ~192 Da (C8H11F2NO2). Comparatively, 19h () has a molecular ion at m/z 525 ([M+H]+), reflecting its larger structure .
Physicochemical Properties
- Lipophilicity: Fluorine atoms in the target compound reduce logP compared to non-fluorinated analogs. For example, the compound in (logP = 5.04) is more lipophilic due to aromatic thiophene groups .
- Acidity : The carboxylic acid group (pKa ~2–3) enhances water solubility, whereas alkoxy-substituted derivatives () are more hydrophobic .
Biological Activity
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : It has been investigated for its potential to inhibit pathogens such as Mycobacterium tuberculosis.
- Anticancer Properties : Certain derivatives have shown promise in inducing senescence in melanoma cells.
- Neurological Effects : Its structural analogs are being explored for therapeutic applications in neurological disorders.
Structure-Activity Relationship (SAR)
A detailed SAR study is crucial for understanding how modifications to the core structure affect biological activity. For example, variations in substituents on the piperidine ring can significantly alter potency and selectivity against specific targets.
| Compound | Substituent | MIC (µM) | Activity |
|---|---|---|---|
| 4PP-1 | None | 6.3 | Active |
| 4PP-2 | p-tert-butyl | 2.0 | Improved Activity |
| 4PP-3 | Cyclohexyl | 6.8 | Similar to Seed Hit |
| 4PP-7 | Urea-linked | N/A | Loss of Activity |
This table summarizes findings from studies that highlight how specific modifications can enhance or diminish biological activity against M. tuberculosis and other targets.
Case Studies
- Antitubercular Screening : A high-throughput screening identified various compounds with anti-tubercular activity, focusing on the piperidine series. Compounds were evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis, revealing promising candidates for further development .
- Senescence-Inducing Activity : In vitro studies demonstrated that certain derivatives of piperidine-3-carboxamide could induce senescence in melanoma cells, showing effective EC50 values that indicate their potential as therapeutic agents .
- Neurological Applications : Research into the neuroprotective effects of related compounds suggests that they may offer therapeutic benefits in treating conditions like Alzheimer's disease by modulating neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
